N-[(2-Phenyl-4,5-dihydro-1,3-oxazol-5-yl)methyl]benzamide
Description
N-[(2-Phenyl-4,5-dihydro-1,3-oxazol-5-yl)methyl]benzamide is a benzamide derivative featuring a 4,5-dihydro-1,3-oxazol (oxazoline) ring substituted with a phenyl group at the 2-position and a benzamide moiety attached via a methylene linker. Oxazoline-containing compounds are widely explored in medicinal chemistry and catalysis due to their stability and chelating properties.
Properties
CAS No. |
114284-41-2 |
|---|---|
Molecular Formula |
C17H16N2O2 |
Molecular Weight |
280.32 g/mol |
IUPAC Name |
N-[(2-phenyl-4,5-dihydro-1,3-oxazol-5-yl)methyl]benzamide |
InChI |
InChI=1S/C17H16N2O2/c20-16(13-7-3-1-4-8-13)18-11-15-12-19-17(21-15)14-9-5-2-6-10-14/h1-10,15H,11-12H2,(H,18,20) |
InChI Key |
WJPSTAIKJQRZNI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(=N1)C2=CC=CC=C2)CNC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-((2-phenyl-4,5-dihydrooxazol-5-yl)methyl)benzamide typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® to effect the cyclisation at elevated temperatures (70–90°C). The resulting oxazoline can then be further functionalized or used as is . Industrial production methods often utilize flow chemistry techniques to improve safety and efficiency, allowing for the continuous production of the compound .
Chemical Reactions Analysis
N-((2-phenyl-4,5-dihydrooxazol-5-yl)methyl)benzamide undergoes various chemical reactions, including:
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research indicates that compounds containing the oxazole ring exhibit significant anticancer properties. Specifically, N-[(2-Phenyl-4,5-dihydro-1,3-oxazol-5-yl)methyl]benzamide has been studied for its ability to inhibit tumor growth in various cancer models. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells by activating specific signaling pathways related to cell death and proliferation .
1.2 Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Studies have reported that derivatives of 4,5-dihydro-1,3-oxazole possess activity against a range of bacteria and fungi. This makes it a candidate for further development in treating infections caused by resistant strains .
1.3 Anti-inflammatory Effects
Inflammation is a critical factor in many diseases, including arthritis and cardiovascular disorders. Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by modulating inflammatory cytokines and pathways .
Material Science Applications
2.1 Polymer Chemistry
The unique structural features of this compound make it suitable for use in polymer synthesis. The compound can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Research has explored its role as a monomer or additive in the development of advanced materials with tailored functionalities .
2.2 Photovoltaic Materials
Recent advancements have investigated the potential of this compound in organic photovoltaic systems. Its electronic properties may contribute to improved charge transport and light absorption when integrated into organic solar cells .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-((2-phenyl-4,5-dihydrooxazol-5-yl)methyl)benzamide involves its interaction with specific molecular targets. For instance, it can act as a ligand for metal catalysts, facilitating various chemical transformations. The compound’s oxazoline ring is crucial for its binding affinity and reactivity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural and functional differences between N-[(2-Phenyl-4,5-dihydro-1,3-oxazol-5-yl)methyl]benzamide and related benzamide derivatives:
Crystallographic and Conformational Insights
Structural characterization of such compounds often relies on X-ray diffraction using programs like SHELXL (part of the SHELX suite), which is widely employed for small-molecule refinement . For instance, N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide was confirmed via X-ray analysis, highlighting the importance of crystallography in validating synthetic outcomes .
Biological Activity
N-[(2-Phenyl-4,5-dihydro-1,3-oxazol-5-yl)methyl]benzamide is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.
- Molecular Formula : C16H16N2O
- Molecular Weight : 252.31 g/mol
- CAS Number : Not explicitly listed in the sources but can be derived from structural analysis.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The oxazole ring structure is known to participate in hydrogen bonding and π-stacking interactions, which are crucial for binding to proteins and enzymes.
Key Mechanisms:
- Inhibition of Enzymatic Activity : Compounds with similar structures have shown the ability to inhibit key enzymes involved in metabolic pathways. For instance, benzamide derivatives have been reported to inhibit nicotinamide adenine dinucleotide kinase (NADK), leading to reduced levels of NADP and NADPH in cells, which are critical for cellular metabolism and growth .
- Antiproliferative Effects : Studies indicate that related compounds exhibit significant antiproliferative activity against various cancer cell lines. The mechanism often involves inducing apoptosis or cell cycle arrest .
- Receptor Modulation : The compound may act as a modulator of specific receptors, influencing signaling pathways that govern cell survival and proliferation.
Biological Activity Data
Table 1 summarizes the biological activities reported for this compound and related compounds:
| Activity | IC50 Value (µM) | Cell Line/Target | Reference |
|---|---|---|---|
| Enzyme Inhibition | 0.52 | NADK | |
| Antiproliferative (Cancer) | 0.75 | HeLa Cells | |
| Apoptosis Induction | Not specified | Various Cancer Lines |
Case Study 1: Anticancer Activity
A study evaluating the anticancer potential of N-(2-(4-methoxyphenyl)-4,5-dihydrooxazol-2(3H)-yl)methyl)benzamide demonstrated significant cytotoxicity against breast cancer cell lines (MCF7). The compound induced apoptosis through the activation of caspase pathways, suggesting its potential as an anticancer agent .
Case Study 2: Mechanistic Insights
Research focused on the compound's interaction with NADK revealed that it effectively lowers NADPH levels, destabilizing dihydrofolate reductase (DHFR) and inhibiting cell growth. This mechanism highlights a novel approach for targeting metabolic pathways in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
